![molecular formula C11H10N4O B170238 3-Amino-6-phenylpyrazine-2-carboxamide CAS No. 113120-69-7](/img/structure/B170238.png)
3-Amino-6-phenylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-phenylpyrazine-2-carboxamide, also known as APPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, as well as for use in other areas of research.
Wirkmechanismus
The mechanism of action of 3-Amino-6-phenylpyrazine-2-carboxamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to changes in various physiological processes, which can have therapeutic effects in certain diseases.
Biochemische Und Physiologische Effekte
3-Amino-6-phenylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, 3-Amino-6-phenylpyrazine-2-carboxamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Amino-6-phenylpyrazine-2-carboxamide in lab experiments is its unique structure, which makes it a promising candidate for drug discovery. Additionally, the synthesis method for 3-Amino-6-phenylpyrazine-2-carboxamide has been optimized to achieve high yields and purity of the final product. However, one limitation of using 3-Amino-6-phenylpyrazine-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-6-phenylpyrazine-2-carboxamide. One area of research is the development of 3-Amino-6-phenylpyrazine-2-carboxamide-based drugs for the treatment of diseases such as Alzheimer's and glaucoma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Amino-6-phenylpyrazine-2-carboxamide, as well as its potential applications in other areas of research. Finally, the synthesis method for 3-Amino-6-phenylpyrazine-2-carboxamide could be further optimized to improve yields and purity of the final product.
Synthesemethoden
The synthesis of 3-Amino-6-phenylpyrazine-2-carboxamide involves several steps, including the reaction of 2,6-dichloropyrazine with aniline and subsequent reaction with phenyl isocyanate. The resulting compound is then treated with ammonia to produce 3-Amino-6-phenylpyrazine-2-carboxamide. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-phenylpyrazine-2-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. These inhibitory effects make 3-Amino-6-phenylpyrazine-2-carboxamide a promising candidate for the development of drugs for the treatment of diseases such as Alzheimer's and glaucoma.
Eigenschaften
CAS-Nummer |
113120-69-7 |
---|---|
Produktname |
3-Amino-6-phenylpyrazine-2-carboxamide |
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-amino-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H10N4O/c12-10-9(11(13)16)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14)(H2,13,16) |
InChI-Schlüssel |
CQVNMJIZQABNMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)N |
Synonyme |
PyrazinecarboxaMide, 3-aMino-6-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.